molecular formula C12H24O B14336860 2-Methylundec-1-EN-4-OL CAS No. 109874-10-4

2-Methylundec-1-EN-4-OL

Cat. No.: B14336860
CAS No.: 109874-10-4
M. Wt: 184.32 g/mol
InChI Key: XRLGKUHVGUENPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylundec-1-EN-4-OL is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon chain, which also includes a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylundec-1-EN-4-OL can be achieved through several methods. One common approach involves the use of cyclopropane intermediates. For instance, chiral building blocks such as (2R)-2-methylundec-10-en-1-ol can be synthesized using cyclopropane intermediates . This method is particularly useful for creating chiral alcohols with methyl-branched carbon skeletons.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes often utilize advanced techniques such as Grignard cross-coupling reactions, hydroboration-oxidation, and Wacker oxidation . These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylundec-1-EN-4-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

    Reduction: The double bond can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated alcohols.

    Substitution: Alkyl halides.

Scientific Research Applications

2-Methylundec-1-EN-4-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylundec-1-EN-4-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bond can participate in various chemical reactions, altering the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylundec-10-en-1-ol
  • 3-Methylheptan-1-ol
  • 4-Methyloctan-1-ol

Uniqueness

2-Methylundec-1-EN-4-OL is unique due to its specific structure, which includes both a hydroxyl group and a double bond. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications .

Properties

CAS No.

109874-10-4

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

2-methylundec-1-en-4-ol

InChI

InChI=1S/C12H24O/c1-4-5-6-7-8-9-12(13)10-11(2)3/h12-13H,2,4-10H2,1,3H3

InChI Key

XRLGKUHVGUENPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC(=C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.